2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
Description
This compound features a 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl core linked to an ethanone moiety via a sulfur atom, with a 2,3-dichlorophenylsulfanyl substituent. The dichlorophenyl group may enhance lipophilicity and influence electronic properties, while the thiazolo-triazole scaffold could contribute to stability and binding interactions .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS2/c1-7-12(21-13-16-6-17-18(7)13)9(19)5-20-10-4-2-3-8(14)11(10)15/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPANDNOMSGIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis and Characterization
The compound is synthesized via a multi-step process involving the formation of thiazole and triazole rings. The synthesis typically includes the reaction of 2,3-dichlorophenyl sulfide with appropriate precursors to yield the final product. Characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of similar thiazolo[2,3-c][1,2,4]triazole derivatives. These compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported:
The mechanism of action is believed to involve inhibition of bacterial fatty acid biosynthesis through targeting the enoyl-acyl carrier protein reductase (FabI) enzyme .
Anticancer Activity
The thiazole moiety in the compound has been linked to significant anticancer properties. Studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 10 | HCT-15 (Colon Carcinoma) | 18.4 | Induction of apoptosis |
| Compound 19 | A549 (Lung Adenocarcinoma) | Selective IC50 | Inhibition of Bcl-2 protein |
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and interfere with cellular signaling pathways .
The biological activity of the compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : By binding to key enzymes involved in metabolic pathways.
- Interference with DNA Synthesis : Some derivatives have shown potential in disrupting DNA replication processes in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in tumor cells .
Case Studies
Several case studies have documented the efficacy of thiazolo-triazole derivatives:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria with low MIC values.
- Case Study on Anticancer Activity : Another investigation showed that a related compound significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value lower than standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown enhanced antifungal activity against various fungal strains, outperforming traditional antifungal agents like azoxystrobin and triadimefon . The incorporation of the thiazole and triazole structures in this compound may suggest similar antifungal efficacy.
Antibacterial Activity
The antibacterial properties of triazole derivatives have been extensively studied. Compounds similar to 2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring significantly enhance antibacterial activity .
Anticancer Potential
The thiazole and triazole frameworks have been linked to anticancer activities in various studies. For example, compounds incorporating these moieties have shown promising results against different cancer cell lines such as colon carcinoma and lung cancer . The presence of electron-withdrawing groups appears to enhance the efficacy of these compounds in targeting cancer cells.
Case Studies
Synthesis and Interaction Studies
The synthesis of This compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. Interaction studies are essential for understanding the compound's behavior in biological systems and evaluating its therapeutic potential and safety profile .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Differences
Key analogs include:
Key Observations :
- Electron-Withdrawing Effects : The dichlorophenyl group in the target compound contrasts with the trifluoromethylbenzyl group in its analog , which is more lipophilic and resistant to oxidative metabolism.
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to those in , where sodium ethoxide and α-halogenated ketones are used to form thioether linkages .
Functional Implications
- Bioactivity Potential: The dichlorophenyl group may enhance interactions with hydrophobic protein pockets, while the trifluoromethyl analog’s metabolic stability could prolong half-life in vivo .
- Crystallographic Data: highlights dichloroethanone derivatives with pyrazole rings, underscoring the role of halogenation in stabilizing molecular conformations .
Q & A
Q. What are the optimal synthetic routes for 2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis typically involves coupling a thiol-containing intermediate (e.g., 2,3-dichlorobenzenethiol) with a functionalized thiazolo-triazole core. Optimization strategies include:
- Catalytic Systems : Use Pd-based catalysts for C–S bond formation, as demonstrated in analogous triazole-thiol coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reducing agents like NaBH₄ stabilize reactive intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves byproducts, improving yields to >70% .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethanone carbonyl (~200 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl and thiazolo-triazole groups) .
- IR Spectroscopy : Confirm C=O (1690–1710 cm⁻¹) and C–S (650–750 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion [M+H]⁺ with isotopic patterns consistent with Cl and S atoms .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy. The compound is highly soluble in DMSO (>50 mg/mL) but precipitates in aqueous solutions below pH 6 .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials under inert gas .
Advanced Research Questions
Q. How can thione-thiol tautomerism in the triazole ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Tautomer Detection : Use ¹H-¹⁵N HMBC NMR to identify N–H tautomers. Computational modeling (DFT) predicts energy differences between tautomeric forms .
- Biological Impact : Thiol forms may enhance interactions with cysteine residues in target enzymes (e.g., cytochrome P450), altering inhibitory potency .
Q. What experimental designs are suitable for evaluating the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition type (competitive/uncompetitive). Fluorescence quenching assays monitor binding to enzyme active sites .
- Molecular Docking : Align the compound’s structure (from X-ray crystallography) with enzyme crystal structures (e.g., PDB entries) to identify key interactions .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
- Methodological Answer :
- Degradation Pathways : Simulate hydrolysis (pH 7–9), photolysis (UV light), and biodegradation (activated sludge) via HPLC-MS to track degradation products .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Statistical Analysis : Apply ANOVA to identify variability sources (e.g., cell line differences) and use multivariate regression to adjust for confounding factors .
Q. How can crystallization challenges for X-ray diffraction analysis be addressed?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to optimize crystal growth.
- Cryoprotection : Soak crystals in glycerol-containing solutions to prevent ice formation during data collection .
Q. What computational methods predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- Methodological Answer :
- In Silico Tools : Use SwissADME for bioavailability predictions and ProTox-II for toxicity profiling. Molecular dynamics simulations assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
